molecular formula C26H25N3O5 B14966500 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B14966500
M. Wt: 459.5 g/mol
InChI Key: XYWKMZWSCOWWRY-UHFFFAOYSA-N
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Description

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a molecular formula of C26H25N3O5 and a molecular weight of 459.502

Preparation Methods

The synthesis of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and functional groups enable it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, which share the core structure but differ in their functional groups. These differences can significantly impact their chemical properties and biological activities. For example, compounds with different substituents on the aromatic rings may exhibit varying degrees of reactivity and specificity towards biological targets.

Some similar compounds include:

  • 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
  • 2-(3,4-dimethoxyphenyl)ethanol
  • 3,4-Dimethoxybenzeneethanol

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H25N3O5/c1-17-8-10-18(11-9-17)15-27-24(30)16-28-21-7-5-4-6-20(21)25(31)29(26(28)32)22-13-12-19(33-2)14-23(22)34-3/h4-14H,15-16H2,1-3H3,(H,27,30)

InChI Key

XYWKMZWSCOWWRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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